molecular formula C13H9F2NO B1453164 5-(2,3-Difluorobenzoyl)-2-methylpyridine CAS No. 1187164-84-6

5-(2,3-Difluorobenzoyl)-2-methylpyridine

Cat. No. B1453164
M. Wt: 233.21 g/mol
InChI Key: AUIFQQFBRJKZKI-UHFFFAOYSA-N
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Description

5-(2,3-Difluorobenzoyl)-2-methylpyridine, also known as 5-difluorobenzoyl-2-methylpyridine, is an organic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 254.16 g/mol and a melting point of 88-90 °C. The compound has been used in organic synthesis as a key intermediate in the synthesis of a variety of different compounds. Additionally, it has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic products.

Scientific Research Applications

1. Luminescence Properties and Structural Analysis

5-(2,3-Difluorobenzoyl)-2-methylpyridine, similar to its related compounds, has been investigated for its potential in luminescence properties. For instance, studies have shown that compounds with difluorobenzoic acid and methylpyridine structures can form complexes exhibiting significant luminescence properties (Du, Ren, & Zhang, 2020).

2. Crystal Structure and Molecular Docking Studies

The compound's related structures have been used in molecular docking studies, which provide insights into their potential applications in medicinal chemistry. For example, synthesized derivatives involving methylpyridine moieties have been analyzed for their antimicrobial properties (Shyma, Kalluraya, Peethambar, Telkar, & Arulmoli, 2013).

3. Synthesis and Reactivity

Research on similar molecules indicates that these compounds can be synthesized through various chemical reactions and display interesting reactivity profiles. This makes them relevant in synthetic organic chemistry, particularly in creating new molecular structures (Bagdi, Santra, Monir, & Hajra, 2015).

4. Application in Metal-Organic Frameworks

Compounds with structures similar to 5-(2,3-Difluorobenzoyl)-2-methylpyridine have been used in the development of metal-organic frameworks (MOFs). These MOFs show potential for applications in gas storage, separation, and sensing technologies (Chen, Tian, Chen, Liu, & Du, 2016).

5. Electroluminescent Properties in Organometallic Complexes

Research indicates that related structures are used in organometallic complexes demonstrating electroluminescent properties. This suggests potential applications in developing new materials for optoelectronic devices (Ionkin, Marshall, & Wang, 2005).

properties

IUPAC Name

(2,3-difluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIFQQFBRJKZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224636
Record name (2,3-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Difluorobenzoyl)-2-methylpyridine

CAS RN

1187164-84-6
Record name (2,3-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Difluorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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